molecular formula C21H21F2N3O3S B2445119 1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251678-12-2

1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2445119
CAS RN: 1251678-12-2
M. Wt: 433.47
InChI Key: BQMHLRIVZWTBAB-UHFFFAOYSA-N
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Description

1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H21F2N3O3S and its molecular weight is 433.47. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . The compound you’ve described could serve as a scaffold for designing novel drugs. Researchers can modify its substituents to create analogs with improved pharmacological properties. For instance, structural modifications may enhance binding affinity, selectivity, or metabolic stability.

Mechanism of Action

Target of Action

The primary target of F3406-6679, also known as 1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione, is the Lymphocytic choriomeningitis virus (LCMV) glycoprotein GP2 . GP2 is a critical component of the LCMV, facilitating the virus’s entry into host cells .

Mode of Action

F3406-6679 inhibits LCMV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion process is essential for the release of the virus ribonucleoprotein into the cell cytoplasm, which initiates transcription and replication of the virus genome . By inhibiting this process, F3406-6679 prevents the virus from entering host cells and replicating .

Biochemical Pathways

The primary biochemical pathway affected by F3406-6679 is the LCMV infection pathway . By inhibiting the pH-dependent fusion process mediated by GP2, F3406-6679 disrupts the LCMV life cycle, preventing the virus from entering host cells, replicating, and spreading .

Pharmacokinetics

It is known that the compound exhibits strong anti-lcmv activity in the absence of cell toxicity , suggesting that it may have favorable bioavailability and pharmacokinetic properties.

Result of Action

The primary result of F3406-6679’s action is the inhibition of LCMV replication . By preventing the virus from entering host cells and replicating, F3406-6679 can effectively halt the spread of the virus .

Action Environment

The action of F3406-6679 is influenced by the pH of the endosome compartment within host cells . The compound specifically interferes with the pH-dependent fusion process mediated by GP2, suggesting that changes in endosomal pH could potentially impact the efficacy of F3406-6679

properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S/c1-14-5-8-19-18(11-14)26(13-15-12-16(22)6-7-17(15)23)24-20(30(19,28)29)21(27)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMHLRIVZWTBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=C(C=CC(=C3)F)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-difluorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

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